molecular formula C6H6O3S B1616528 2-Hydroxy-2-(thiophen-2-yl)acetic acid CAS No. 53439-38-6

2-Hydroxy-2-(thiophen-2-yl)acetic acid

Cat. No.: B1616528
CAS No.: 53439-38-6
M. Wt: 158.18 g/mol
InChI Key: WPWZFAUHXAPBFF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(thiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H6O3S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid can be achieved through several methods. Another method includes the reaction of 2-thiopheneglycolic acid with a palladium-asbestos catalyst in methanol under a hydrogen atmosphere.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiophene derivatives with different functional groups.

Mechanism of Action

The exact mechanism of action of 2-Hydroxy-2-(thiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Hydroxy-2-(thiophen-2-yl)acetic acid can be compared with other thiophene derivatives such as:

These comparisons highlight the unique features of this compound, such as its hydroxyl group and specific reactivity patterns, which make it valuable for various applications.

Properties

IUPAC Name

2-hydroxy-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWZFAUHXAPBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325342
Record name hydroxy(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-38-6
Record name hydroxy(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into 2.4 ml of water, potassium hydroxide (0.67 g, 12 mmol) and lithium chloride (0.254 g, 6 mmol) were dissolved. Then, into the solution above, α-trichloromethyl-2-thiophenemethanol (0.693 g, 3 mmol) solution in dioxane (2.4 ml) was added and agitation was conducted for 12 hr. at room temperature and for 3 hr. at 80° C. Thereafter, water (20 ml) was added thereto and diethylether was further added into the reaction mixture. The ether soluble part was separated. The water layer was acidified with hydrochloric acid and then, extracted with diethylether. The organic layer was dried with anhydrous magnesium sulfate and was treated with activated carbon and filtered. Thereafter, the filtrate was concentrated and gave 0.246 g of 2-thiopheneglycolic acid as crystals.
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
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0.254 g
Type
reactant
Reaction Step One
Quantity
0.693 g
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reactant
Reaction Step Two
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2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 421 mg of 2-thiopheneglycolic acid and 40 mg of 30% palladium-asbestos catalyst in 2.7 ml of methanol was heated under reflux with stirring under a hydrogen atmosphere at a normal pressure. After 15 hr., the catalyst was filtered off and methanol was then distilled off under a reduced pressure to give 127 mg of 2-thiopheneacetic acid and 283 mg of unreacted 2-thiopheneglycolic acid. The conversion of 2-thiopheneglycolic acid was 33% and the selectivity to 2-thiopheneacetic acid was 100%.
Quantity
421 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium asbestos
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction was performed in the same manner as in Example 4 except that a solution of 8.0 g (200 mmol) of sodium hydroxide in 90 ml of water was used and 14.2 g (50 mmol) of 2-(dibromoacetyl)thiophene was used, gave 5.6 g of 2-thiopheneglycolic acid (yield: 77%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Chlorine was bubbled through a solution of 6.31 g (50 mmol) of 2-acetylthiophene in glacial acetic acid (25 ml). The reaction solution which evolved heat was cooled with water and kept below 28° C. The reaction was discontinued at the stage when the reaction solution turned slight yellow by the excess chlorine, and then acetic acid was distilled off at room temperature under a reduced pressure to give crude 2-(dichloroacetyl)thiophene. This crude product was added in dropwise with vigorous stirring to a solution of 10.0 g (250 mmol) of sodium hydroxide in water (90 ml) which was kept at 50° C. The temperature of the reaction solution rose to ca. 55° C. The addition was completed after ca. 2 hr., and the mixture was stirred for another 1 hr. at the same temperature. After cooling to room temperature, the reaction mixture was washed with diethylether, then acidified (pH 1) by addition of 12 N hydrochloric acid under ice cooling. The acidic material which separated out was extracted with diethylether, and the ether layer was washed with a saturated aqueous solution of sodium chloride, and after drying with sodium sulfate, the solvent was distilled off to give 2-thiopheneglycolic acid in quantitative yield (7.9 g).
Quantity
0 (± 1) mol
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Quantity
6.31 g
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25 mL
Type
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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